molecular formula C13H13N5O3 B2612927 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034547-93-6

5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2612927
CAS No.: 2034547-93-6
M. Wt: 287.279
InChI Key: JPOUYBRGHWZGOD-UHFFFAOYSA-N
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Description

5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H13N5O3 and its molecular weight is 287.279. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

5-Methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is involved in the synthesis of various chemical compounds. Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which involves a reductive isoxazole-pyrrole transformation. This method is significant for generating pyrrole-containing products with diverse applications in chemical synthesis (Galenko et al., 2019).

DNA Binding and Gene Expression Regulation

The compound plays a role in the recognition of specific DNA sequences. Swalley et al. (1996) described the use of pyrrole−imidazole polyamides for recognizing core sequences in the minor groove of DNA. This research has implications for controlling gene expression, offering potential therapeutic applications (Swalley et al., 1996).

Catalysis and Chemical Transformations

In catalysis, this compound is used as a directing group in chemical reactions. Pasunooti et al. (2015) demonstrated its use in Pd-catalyzed C(sp³)-H bond activation for the formation of various γ-substituted non-natural amino acids. This research contributes to the development of novel synthetic pathways in organic chemistry (Pasunooti et al., 2015).

Biological Activity Prediction

Kharchenko et al. (2008) conducted a study involving the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazol-5-yl group and predicted their biological activities. This research is crucial for the development of new drugs with predicted biological effects (Kharchenko et al., 2008).

Antimicrobial and Antitubercular Activity

Compounds derived from this compound have been tested for their antimicrobial properties. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and tested them against Mycobacterium tuberculosis, showing the potential for these compounds in treating tuberculosis (Gezginci et al., 1998).

Properties

IUPAC Name

5-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-8-6-9(16-20-8)13(19)14-7-11-15-12(17-21-11)10-4-3-5-18(10)2/h3-6H,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOUYBRGHWZGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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